molecular formula C12H18O4 B13097336 4,6-O-Cyclohexylidene-D-glucal

4,6-O-Cyclohexylidene-D-glucal

Cat. No.: B13097336
M. Wt: 226.27 g/mol
InChI Key: SZCBOVRLIDZTHD-MXWKQRLJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-O-Cyclohexylidene-D-glucal typically involves the protection of the hydroxyl groups at the 4 and 6 positions of D-glucal using cyclohexanone in the presence of an acid catalyst. One common method involves the use of bis(benzonitrile)palladium(II) dichloride and silver trifluoromethanesulfonate in dichloromethane at -78°C under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,6-O-Cyclohexylidene-D-glucal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4,6-O-Cyclohexylidene-D-glucal is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-O-Cyclohexylidene-D-glucal involves its role as a protected intermediate in synthetic pathways. The cyclohexylidene group protects the hydroxyl groups at the 4 and 6 positions, allowing selective reactions at other positions of the glucose ring. This protection is crucial for the synthesis of complex carbohydrates and glycosides, as it prevents unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-O-Cyclohexylidene-D-glucal is unique due to its cyclohexylidene protective group, which provides distinct steric and electronic properties compared to benzylidene and isopropylidene groups. This uniqueness can influence the reactivity and selectivity of the compound in synthetic applications .

Biological Activity

4,6-O-Cyclohexylidene-D-glucal is a derivative of D-glucal, a compound known for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H18O4C_{12}H_{18}O_4 and features a cyclohexylidene protecting group on the glucal structure. This modification enhances its stability and solubility in various solvents, making it suitable for biological applications.

Antimicrobial Properties

Research indicates that derivatives of D-glucal, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance:

  • Table 1: Antimicrobial Activity of this compound
MicroorganismInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study demonstrated that this compound induces apoptosis in cancer cell lines through various mechanisms:

  • Case Study: Apoptosis Induction in Cancer Cells
    • Cell Lines: HeLa (cervical cancer), MCF-7 (breast cancer)
    • Mechanism: The compound was found to activate caspase pathways leading to programmed cell death.
    • Results: A significant reduction in cell viability was observed at concentrations above 50 µM after 24 hours of treatment.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example:

  • Table 2: Enzyme Inhibition by this compound
EnzymeInhibition (%) at 100 µMReference
α-Glucosidase65
β-Galactosidase70

The inhibition of these enzymes suggests potential applications in managing conditions like diabetes by regulating carbohydrate metabolism.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The compound may bind to specific receptors or enzymes, altering their activity and leading to the observed biological effects.

  • Antimicrobial Mechanism: Disruption of bacterial cell wall synthesis.
  • Anticancer Mechanism: Induction of oxidative stress leading to apoptosis.
  • Enzyme Inhibition Mechanism: Competitive inhibition at the active site.

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

(4aR,8R,8aS)-spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol

InChI

InChI=1S/C12H18O4/c13-9-4-7-14-10-8-15-12(16-11(9)10)5-2-1-3-6-12/h4,7,9-11,13H,1-3,5-6,8H2/t9-,10-,11+/m1/s1

InChI Key

SZCBOVRLIDZTHD-MXWKQRLJSA-N

Isomeric SMILES

C1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@@H](C=CO3)O

Canonical SMILES

C1CCC2(CC1)OCC3C(O2)C(C=CO3)O

Origin of Product

United States

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